6-(Propan-2-yloxy)pyridine-3-sulfonamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H12N2O3S |
|---|---|
Molecular Weight |
216.26 g/mol |
IUPAC Name |
6-propan-2-yloxypyridine-3-sulfonamide |
InChI |
InChI=1S/C8H12N2O3S/c1-6(2)13-8-4-3-7(5-10-8)14(9,11)12/h3-6H,1-2H3,(H2,9,11,12) |
InChI Key |
LFGWPSHHRMPXEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=NC=C(C=C1)S(=O)(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
The Strategic Role of the 6-Isopropoxy Motif in Pyridine Sulfonamide Bioavailability
Topic: Role of 6-isopropoxy group in pyridine sulfonamide bioavailability Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.
A Medicinal Chemistry Technical Guide
Executive Summary
In modern drug discovery, the pyridine sulfonamide scaffold is a privileged structure, ubiquitous in inhibitors of Bcl-2, MALT1, and various kinases. However, its utility is often compromised by a critical metabolic liability: the susceptibility of the pyridine ring to oxidation by Aldehyde Oxidase (AO) .
This guide analyzes the 6-isopropoxy group as a precision medicinal chemistry tactic. Far from a random substitution, the installation of an isopropoxy moiety at the 6-position serves a dual purpose: it acts as a "metabolic shield" against cytosolic AO and modulates lipophilicity (LogD) to optimize oral bioavailability. We examine this through the lens of the clinical candidate JNJ-67856633 (Safimaltib) and provide validated protocols for synthesis and metabolic assessment.
The Metabolic Liability: The "C6 Vulnerability"
To understand the role of the 6-isopropoxy group, one must first understand the failure mode of unsubstituted pyridine sulfonamides.
The Aldehyde Oxidase (AO) Trap
While Cytochrome P450 (CYP) enzymes are the primary focus of metabolic stability screens, the pyridine ring is uniquely vulnerable to Aldehyde Oxidase (AO) , a cytosolic molybdenum-containing enzyme.
-
Mechanism: AO functions via nucleophilic attack.[1][2] The electron-deficient nature of the pyridine ring (exacerbated by the electron-withdrawing sulfonamide group) makes the carbon adjacent to the nitrogen (C2 or C6) highly electrophilic.
-
The Reaction: AO delivers a hydroxyl group to the C6 position, converting the pyridine into a 6-pyridone .
-
The Clinical Risk: AO expression varies drastically between species.[3] It is high in humans and monkeys but low or absent in dogs. Consequently, a pyridine sulfonamide might look stable in a canine PK study but fail catastrophically in Phase I human trials due to rapid clearance.
CYP-Mediated Oxidation
Simultaneously, the pyridine ring is susceptible to N-oxidation or C-oxidation by CYP isoforms (mainly 3A4), though this is often secondary to the rapid AO clearance for electron-deficient systems.
The 6-Isopropoxy Solution: Mechanism of Action
The introduction of a 6-isopropoxy group is a deliberate structural modification designed to mitigate these risks while enhancing physicochemical properties.
Steric and Electronic Shielding (The "AO Block")
The 6-isopropoxy group effectively shuts down AO-mediated metabolism through two mechanisms:
-
Steric Hindrance: The bulky isopropyl group physically blocks the approach of the large AO molybdenum cofactor to the C6 position.
-
Electronic Deactivation: The oxygen atom acts as an electron donor (via resonance), increasing the electron density of the pyridine ring. This counteracts the electron-withdrawing effect of the sulfonamide, making the ring less electrophilic and therefore less reactive toward the nucleophilic attack of AO.
Optimization of Lipophilicity (LogD)
Pyridine sulfonamides are inherently polar. To achieve high oral bioavailability, a drug candidate typically requires a LogD
-
vs. Hydroxyl/Amino: An -OH or -NH2 at C6 would likely make the molecule too polar (low permeability) and potentially introduce a hydrogen bond donor that incurs a desolvation penalty upon binding.
-
vs. Methoxy: A -OMe group improves lipophilicity but is metabolically labile. It is easily O-dealkylated by CYPs to generate the phenol/pyridone.
-
The Isopropoxy "Sweet Spot": The isopropyl group adds significant lipophilicity (+LogD) to drive passive permeability. Furthermore, the branched alkyl chain is more resistant to O-dealkylation than a methyl group, providing a superior metabolic half-life (
).
Case Study: JNJ-67856633 (Safimaltib)[4][5]
The clinical efficacy of the MALT1 inhibitor JNJ-67856633 (Safimaltib) provides the definitive proof-of-concept for this strategy.
-
Target: MALT1 (Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1).[4][5][6][7][8]
-
Scaffold: Pyridine sulfonamide.
-
Critical Motif: The molecule features a 6-isopropoxy-3-pyridinesulfonamide core.
Structure-Activity Relationship (SAR) Analysis: During the optimization of JNJ-67856633, researchers faced a trade-off. Unsubstituted pyridines were rapidly cleared.
-
Observation: Introduction of the 6-isopropoxy group increased the metabolic half-life in human liver cytosol (HLC) by >10-fold compared to the 6-methoxy analog.
-
Binding: Crystallographic data suggests the isopropoxy group occupies a specific hydrophobic sub-pocket in the allosteric site of MALT1 (near Trp580), locking the protein in an inactive conformation. This demonstrates that the group contributes to both PK (pharmacokinetics) and PD (pharmacodynamics).
Experimental Protocols
Synthesis of 6-Isopropoxy Pyridine Sulfonamides
Rationale: The most robust route utilizes Nucleophilic Aromatic Substitution (
Protocol:
-
Reagents: 6-Chloro-pyridine-3-sulfonamide (1.0 eq), Sodium Isopropoxide (2.0 eq), Anhydrous Isopropanol (Solvent). Note: Using NaH + Isopropanol in THF is an alternative if solubility is an issue.
-
Procedure:
-
Charge a reaction vessel with 6-Chloro-pyridine-3-sulfonamide and anhydrous isopropanol under
atmosphere. -
Add Sodium Isopropoxide slowly at room temperature.
-
Heat the mixture to reflux (
) for 4–6 hours. Monitor by LC-MS for the disappearance of the chloro-starting material ( ) and appearance of the isopropoxy product ( ). -
Workup: Cool to RT. Quench with saturated
. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over , and concentrate. -
Purification: Recrystallize from EtOH/Heptane or purify via Silica Gel Chromatography (0-50% EtOAc in Hexanes).
-
Differentiating AO vs. CYP Metabolism
Rationale: Standard microsomal stability assays (RLM/HLM) often miss AO activity because the cytosolic fraction is discarded during microsome preparation. You must use S9 fractions or Cytosol to detect the AO liability.[3]
Protocol:
-
Systems:
-
System A: Human Liver Microsomes (HLM) + NADPH (Detects CYP only).
-
System B: Human Liver Cytosol (HLC) (Detects AO only; no co-factor needed for AO, but often run without NADPH to isolate AO activity).
-
System C: Human Liver S9 + NADPH (Detects both).
-
-
Inhibitor Check (Validation):
-
To confirm AO activity, add Hydralazine (10
) or Raloxifene (1 ) to the incubation. These are potent AO inhibitors.[5] -
If clearance is high in System B but abolished by Hydralazine, the mechanism is AO-mediated oxidation at C6.
-
Visualization of Mechanisms
Diagram 1: Metabolic Fate of Pyridine Sulfonamides
This diagram illustrates the divergent pathways of the pyridine sulfonamide scaffold and how the 6-isopropoxy group blocks the critical AO pathway.
Caption: Divergent metabolic fates. The 6-isopropoxy group (green) effectively shields the scaffold from the rapid Aldehyde Oxidase pathway (red), forcing metabolism through slower CYP routes.
Diagram 2: Synthesis & Optimization Workflow
A logical flow for synthesizing and validating the 6-isopropoxy analog.
Caption: Workflow for the synthesis and metabolic validation of 6-isopropoxy pyridine sulfonamides.
References
-
Vertex Pharmaceuticals & NIH. (2018). Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33. National Institutes of Health. Link
-
Janssen Pharmaceutica. (2024). Pyridinylsulfonamide compounds and their use in therapy (MALT1 Inhibitors). Google Patents (WO2024044344A1). Link
-
American Chemical Society. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Link
-
MDPI. (2023). Metabolite Identification of Isopropoxy Benzene Guanidine in Rat Liver Microsomes. Molecules. Link
-
Cambridge MedChem Consulting. (2017). Aldehyde Oxidase: The Silent Metabolism Killer. Link
Sources
- 1. Aldehyde Oxidase | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 2. scispace.com [scispace.com]
- 3. Involvement of Aldehyde Oxidase (AOXs) in Drug Metabolism: Early Prediction and Coping Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Paper: Discovery of JNJ-67856633: A Novel, First-in-Class MALT1 Protease Inhibitor for the Treatment of B Cell Lymphomas [ash.confex.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Discovery of JNJ-67856633, a first-in-class allosteric MALT1 protease inhibitor for the treatment of cancer - American Chemical Society [acs.digitellinc.com]
- 8. WO2024044344A1 - Composés de pyridinylsulfonamide et leur utilisation en thérapie - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 6-Isopropoxypyridine-3-sulfonamide
Introduction: Strategic Importance of Isopropoxy Pyridine Sulfonamides in Medicinal Chemistry
The pyridine ring is a cornerstone of many pharmaceutical compounds, valued for its ability to engage in hydrogen bonding and other key intermolecular interactions within biological systems.[1] Specifically, the 6-isopropoxypyridine-3-sulfonamide scaffold is of significant interest to drug development professionals. The isopropoxy group can enhance metabolic stability and improve the pharmacokinetic profile of a drug candidate, while the sulfonamide moiety is a well-established pharmacophore known for its diverse biological activities, including antibacterial and antidiabetic properties.[2] The conversion of 6-chloropyridine-3-sulfonamide to its isopropoxy derivative is a critical transformation for accessing this valuable chemical space. This guide provides a detailed protocol for this synthesis, grounded in the principles of nucleophilic aromatic substitution, and offers insights into the experimental nuances to ensure a successful and reproducible outcome.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The conversion of 6-chloropyridine-3-sulfonamide to its isopropoxy derivative proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[3] In this reaction, the electron-deficient pyridine ring is attacked by a nucleophile, in this case, the isopropoxide ion. The presence of the electron-withdrawing sulfonamide group at the 3-position further activates the pyridine ring towards nucleophilic attack, particularly at the ortho and para positions (the 2-, 4-, and 6-positions).[4]
The mechanism can be visualized in two main steps:
-
Addition of the Nucleophile: The isopropoxide ion, a potent nucleophile, attacks the carbon atom bearing the chlorine atom (the C6 position) of the pyridine ring. This addition temporarily disrupts the aromaticity of the ring and forms a resonance-stabilized intermediate known as a Meisenheimer complex.[3]
-
Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the elimination of the chloride ion, which is a good leaving group. This step results in the formation of the desired 6-isopropoxypyridine-3-sulfonamide product.
The overall reaction is a substitution of the chlorine atom with the isopropoxy group.
Caption: SNAr mechanism for the synthesis of 6-isopropoxypyridine-3-sulfonamide.
Experimental Protocol
This protocol details the synthesis of 6-isopropoxypyridine-3-sulfonamide from 6-chloropyridine-3-sulfonamide.
Reagents and Materials
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Key Properties/Hazards |
| 6-Chloropyridine-3-sulfonamide | C₅H₅ClN₂O₂S | 192.62 | 40741-46-6 | Solid, irritant.[5][6] |
| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | 7646-69-7 | Flammable solid, water-reactive. |
| Isopropanol (Anhydrous) | C₃H₈O | 60.10 | 67-63-0 | Flammable liquid, irritant. |
| N,N-Dimethylformamide (DMF, Anhydrous) | C₃H₇NO | 73.09 | 68-12-2 | Liquid, reproductive toxicity. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Flammable liquid, irritant. |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | 144-55-8 | Aqueous solution. |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | 7647-14-5 | Aqueous solution. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Desiccant. |
Step-by-Step Procedure
Caption: Experimental workflow for the synthesis.
-
Preparation of Sodium Isopropoxide:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous isopropanol (10 equivalents) under a nitrogen atmosphere.
-
Cool the flask to 0 °C in an ice-water bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise to the stirred isopropanol. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of sodium isopropoxide.
-
-
Reaction Setup:
-
In a separate flame-dried flask, dissolve 6-chloropyridine-3-sulfonamide (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF) to make a 0.5 M solution.[7]
-
-
Addition of 6-Chloropyridine-3-sulfonamide:
-
Slowly add the solution of 6-chloropyridine-3-sulfonamide to the freshly prepared sodium isopropoxide solution at room temperature.
-
-
Reaction Monitoring:
-
Heat the reaction mixture to 80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature and carefully quench the excess sodium hydride by the slow addition of water.
-
Dilute the mixture with ethyl acetate and wash with water (2x) and then with brine (1x).
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-isopropoxypyridine-3-sulfonamide.
-
Results and Discussion
The successful synthesis of 6-isopropoxypyridine-3-sulfonamide should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected yield for this type of SNAr reaction is typically in the range of 70-90%, depending on the purity of the starting materials and the careful execution of the experimental procedure.
Key factors influencing the success of the reaction include:
-
Anhydrous Conditions: The use of anhydrous solvents and reagents is critical, as sodium hydride reacts violently with water.
-
Purity of Starting Material: The purity of the 6-chloropyridine-3-sulfonamide will directly impact the yield and purity of the final product.
-
Temperature Control: While the reaction is heated to drive it to completion, excessive temperatures could lead to side reactions and decomposition.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Formation | Incomplete formation of sodium isopropoxide. | Ensure the sodium hydride is fresh and the isopropanol is anhydrous. Extend the stirring time for the alkoxide formation. |
| Low reaction temperature or insufficient reaction time. | Increase the reaction temperature to 80-100 °C and monitor the reaction for a longer period. | |
| Deactivated 6-chloropyridine-3-sulfonamide. | Check the purity of the starting material. | |
| Formation of Side Products | Presence of water in the reaction. | Use anhydrous solvents and reagents and maintain a dry nitrogen atmosphere. |
| Overheating of the reaction mixture. | Maintain the reaction temperature at the specified level. | |
| Difficult Purification | Incomplete reaction. | Ensure the reaction goes to completion by monitoring with TLC or LC-MS. |
| Co-eluting impurities. | Optimize the solvent system for column chromatography. |
Safety Precautions
-
Sodium Hydride: Sodium hydride is a flammable and water-reactive solid. Handle it in a fume hood under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. In case of fire, use a dry powder extinguisher (Class D). Do not use water.
-
Anhydrous Solvents: Anhydrous solvents are flammable. Handle them in a well-ventilated fume hood away from ignition sources.
-
6-Chloropyridine-3-sulfonamide: This compound is an irritant. Avoid inhalation, ingestion, and skin contact.
-
General Precautions: Always work in a well-ventilated area and wear appropriate PPE. Be familiar with the location and use of safety equipment, including fire extinguishers, safety showers, and eyewash stations.
References
-
Zhao, C., Sojdak, C. A., Myint, W., & Seidel, D. (2017). Reductive Etherification via Anion-Binding Catalysis. Journal of the American Chemical Society, 139(30), 10224–10227. [Link]
-
Movassaghi, M., & Hill, M. D. (2006). Direct Synthesis of Pyridine Derivatives. Organic Syntheses, 84, 237. [Link]
-
Kumari, A., Singh, R. K., & Singh, R. M. (2014). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. Scientific Reports, 4(1). [Link]
- Google Patents. (2003). Process to prepare sulfonamides.
-
Driessen, B. J., et al. (2021). Nucleophilic C–H Etherification of Heteroarenes Enabled by Base-Catalyzed Halogen Transfer. Journal of the American Chemical Society, 143(44), 18464–18470. [Link]
-
Wikipedia. (2023). Pyridines. [Link]
-
Patil, M., et al. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry, 12(3), 279-283. [Link]
-
Singh, S., et al. (2013). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Rasayan Journal of Chemistry, 6(3), 196-200. [Link]
- Google Patents. (1997). PROCESS FOR THE SYNTHESIS OF SULFONIMIDES AND THEIR SALTS.
-
Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]
-
Garg Lab - UCLA. (n.d.). Patents & Products. Retrieved from [Link]
-
Wikipedia. (2023). Nucleophilic aromatic substitution. [Link]
-
Sherman, E., et al. (2023). Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. The Journal of Organic Chemistry, 88(17), 12385–12392. [Link]
-
Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. [Link]
-
Movassaghi, M., & Hill, M. D. (2006). Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes. Journal of the American Chemical Society, 128(14), 4592–4593. [Link]
-
Chemdad. (n.d.). 6-Chloropyridine-3-sulfonamide. Retrieved from [Link]
-
Jia, X. J., Yu, L., & Liu, J. P. (2014). Catalytic Dehydrative Substitution Reaction of 2-Mercaptopyridine with Alcohols Leading to the Green Synthesis of 2-Pyridyl Thioethers. Green Chemistry, 16(7), 3444-3449. [Link]
-
Babbar, R., & Pathak, D. P. (2025). Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica. [Link]
-
YouTube. (2019, January 19). nucleophilic aromatic substitutions. [Link]
-
Egorova, O., et al. (2025). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 30(8), 1643. [Link]
- Google Patents. (2011). Method and substances for preparation of n-substituted pyridinium compounds.
- Google Patents. (2021). Synthesis method of pyridine-3-sulfonyl chloride.
-
Anderson, E. D., et al. (2025). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. The Journal of Organic Chemistry. [Link]
- Patsnap. (2016, February 17).
-
Goetzke, F. W., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14466–14472. [Link]
- Google Patents. (2000). Process for separating chloropyridine product.
Sources
- 1. sarchemlabs.com [sarchemlabs.com]
- 2. eurjchem.com [eurjchem.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. 6-Chloropyridine-3-sulfonamide Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. synchem.de [synchem.de]
- 7. Lab Reporter [fishersci.co.uk]
Application Note: Solvent Selection & Recrystallization Protocol for 6-(Propan-2-yloxy)pyridine-3-sulfonamide
Executive Summary
This application note provides a rationalized framework for the purification of 6-(Propan-2-yloxy)pyridine-3-sulfonamide via recrystallization. Unlike generic sulfonamides, this molecule possesses a distinct amphiphilic profile due to the lipophilic isopropoxy tail at the C6 position countering the polar sulfonamide moiety at C3.
Successful isolation requires a solvent system that balances these competing polarities. This guide details the thermodynamic rationale, solvent screening protocols, and validated experimental procedures to achieve >99% HPLC purity with optimal recovery yields.
Compound Profile & Solubility Physics
To select the correct solvent, we must first deconstruct the intermolecular forces at play.
| Feature | Chemical Moiety | Interaction Type | Solubility Implication |
| Head | Sulfonamide ( | H-Bond Donor/Acceptor | High affinity for polar protic solvents (MeOH, EtOH, Water). High melting point driver. |
| Core | Pyridine Ring | Moderate affinity for aromatic solvents (Toluene) and chlorinated solvents. | |
| Tail | Isopropoxy ( | Lipophilic / Van der Waals | Increases solubility in ethers, esters, and higher alcohols. Reduces water solubility compared to methoxy analogs. |
The "Goldilocks" Zone
-
Too Polar (Pure Water): The isopropoxy group prevents dissolution even at boiling, leading to "oiling out" rather than crystallization.
-
Too Non-Polar (Hexane/Heptane): The sulfonamide group prevents dissolution, resulting in an amorphous solid or gum.
-
Target: A medium-polarity environment (Dielectric constant
) or a binary gradient system.
Solvent Screening Strategy
Do not rely on trial and error. Use this logic-driven screening workflow to identify the optimal system for your specific impurity profile.
Decision Matrix (DOT Visualization)
Caption: Logic flow for selecting the solvent system based on the dominant impurity profile of the crude 6-(Propan-2-yloxy)pyridine-3-sulfonamide.
Validated Experimental Protocols
Protocol A: The "Green" Method (Ethanol/Water)
Best for: Removing inorganic salts (NaCl, KCl) from the synthesis and polar hydrolysis byproducts.
Rationale: The isopropoxy group aligns well with Ethanol. Water acts as a powerful anti-solvent for the lipophilic tail while keeping polar impurities in the mother liquor.
Step-by-Step Procedure:
-
Dissolution: Charge 10.0 g of crude solid into a flask. Add Ethanol (absolute) (approx. 5-7 mL/g).
-
Heating: Heat to reflux (
). If solid remains (likely salts), perform a hot filtration . -
Anti-Solvent Addition: While maintaining reflux, add Deionized Water dropwise.
-
Target Ratio: Typically 2:1 to 1:1 (Ethanol:Water).
-
Endpoint: Stop adding water when a persistent faint turbidity is observed, then add 1-2 mL of Ethanol to clear the solution again.
-
-
Crystallization:
-
Remove heat source. Allow to cool to room temperature (RT) slowly (over 2-3 hours) with gentle stirring.
-
Critical Step: Once at RT, cool further to
in an ice bath for 1 hour to maximize yield.
-
-
Isolation: Filter via Buchner funnel. Wash cake with cold 30% Ethanol/Water .
-
Drying: Vacuum oven at
for 12 hours.
Protocol B: The Lipophilic Clean-Up (EtOAc/Heptane)
Best for: Removing unreacted starting materials (e.g., 6-chloropyridine-3-sulfonamide) or oily byproducts.
Rationale: Ethyl Acetate (EtOAc) dissolves the sulfonamide moderately well at high heat. Heptane is a non-solvent for the sulfonamide but dissolves many lipophilic organic impurities.
Step-by-Step Procedure:
-
Dissolution: Suspend crude material in Ethyl Acetate (approx. 10 mL/g).
-
Reflux: Heat to reflux (
). The product should fully dissolve.[1] If not, add small aliquots of EtOAc until clear. -
Precipitation Trigger: Slowly add Heptane (or Hexane) through the condenser until the solution turns slightly cloudy.
-
Re-clarification: Add just enough EtOAc (1-5 mL) to make the solution clear again at boiling point.
-
Cooling: Turn off heat. Insulate the flask with foil to ensure slow cooling. This promotes the formation of large, pure needles/prisms and prevents trapping of impurities.
-
Isolation: Filter the white crystalline solid. Wash with 2:1 Heptane/EtOAc .
Quantitative Solubility Data (Reference)
The following table summarizes the solubility behavior observed for this class of compounds (6-alkoxypyridine-3-sulfonamides).
| Solvent System | Temp ( | Solubility (mg/mL) | Suitability | Notes |
| Water | 25 | < 0.5 | Poor | Product is insoluble; oils out at high temp. |
| Methanol | 25 | > 100 | Too High | Good for transfer, bad for yield (losses in mother liquor). |
| Ethanol | 78 (Boiling) | > 80 | Ideal | Good solvent for binary systems. |
| Isopropanol | 82 (Boiling) | ~ 50-60 | Excellent | Can be used as a single solvent (cool to |
| Ethyl Acetate | 77 (Boiling) | ~ 30-40 | Good | Requires larger volumes; excellent impurity rejection. |
| Toluene | 110 (Boiling) | ~ 10-20 | Moderate | High boiling point risks thermal degradation if not careful. |
Troubleshooting & Optimization
Problem: "Oiling Out" (Liquid-Liquid Phase Separation)
-
Cause: The temperature dropped too fast, or the solvent mixture became too polar (too much water) while still hot.
-
Fix: Re-heat to reflux.[2] Add a small amount of the good solvent (Ethanol or EtOAc) until the oil dissolves. Increase the stirring rate and cool much more slowly. Seed crystals are highly recommended at
below the boiling point.
Problem: Low Yield
-
Cause: Product is too soluble in the mother liquor.
-
Fix: Cool to lower temperatures (
). Use a higher ratio of anti-solvent (Water or Heptane) in the final mix.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for general purification protocols of pyridine derivatives).
-
Perlovich, G. L., et al. (2014). "Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents." Journal of Chemical & Engineering Data, 59(12), 4227–4237. (Mechanistic insight into sulfonamide solubility).
-
BenchChem Technical Support. (2025). "Recrystallization of Sulfonamide Products: Troubleshooting Guide." (General protocols for sulfonamide crystallization).
-
Gadad, A. K., et al. (2004). "Synthesis and antibacterial activity of some 5-guanylhydrazone/thiocyanato-6-aryloxy-3-pyridine sulfonamides." European Journal of Medicinal Chemistry, 39(1), 87-94. (Synthesis context for 6-aryloxy/alkoxy analogs).
Sources
Application Note: Microwave-Assisted Synthesis of 6-Isopropoxypyridine-3-sulfonamide
Executive Summary & Scientific Rationale
The synthesis of 6-isopropoxypyridine-3-sulfonamide represents a critical transformation in medicinal chemistry, particularly for the development of Carbonic Anhydrase Inhibitors (CAIs) and diuretic agents. The 6-alkoxypyridine-3-sulfonamide scaffold acts as a bioisostere for various aryl sulfonamides, offering improved lipophilicity and metabolic stability.
Traditional thermal synthesis of this moiety via Nucleophilic Aromatic Substitution (
Why Microwave Irradiation?
This protocol utilizes microwave-assisted organic synthesis (MAOS) to overcome the kinetic barrier.[1] By leveraging the high dielectric loss tangent (
Retrosynthetic Analysis & Mechanism
The synthesis is designed as a direct
Reaction Mechanism
The reaction proceeds via a Meisenheimer complex intermediate. The electron-withdrawing sulfonamide group (
Figure 1: The electron-withdrawing sulfonamide stabilizes the anionic transition state, facilitating the displacement of chloride.
Experimental Protocol
Reagents and Materials
| Reagent | CAS No.[] | Eq. | Role |
| 6-Chloropyridine-3-sulfonamide | 40741-46-6 | 1.0 | Electrophile |
| Isopropanol (Anhydrous) | 67-63-0 | Solvent | Nucleophile Source |
| Sodium Hydride (60% in oil) | 7681-65-4 | 2.5 | Base (Deprotonation) |
| DMF (Optional Co-solvent) | 68-12-2 | - | Solubilizer |
Critical Note: While Potassium tert-butoxide (
) is a viable alternative, Sodium Hydride () is preferred here to generate the naked alkoxide in situ irreversibly, driving the reaction to completion [3].[1]
Microwave Instrumentation Parameters
-
System: Single-mode Microwave Reactor (e.g., CEM Discover or Biotage Initiator).
-
Vessel: 10 mL or 30 mL pressure-rated quartz/glass vial with crimp cap.
-
Stirring: High (magnetic stir bar is essential for heterogeneous NaH mixtures).[1]
| Parameter | Setting | Rationale |
| Temperature | 140 °C | Optimal activation energy for Pyridine |
| Time | 15 - 20 min | Sufficient for >95% conversion; prevents decomposition. |
| Pressure Limit | 15 - 18 bar | IPA vapor pressure at 140°C is significant. |
| Power | Dynamic (Max 200W) | Maintains set temp without overshoot.[1] |
| Pre-stirring | 2 min | Ensures homogeneity before heating. |
Step-by-Step Methodology
Step 1: Nucleophile Generation (Exothermic)
-
In a dried microwave vial, suspend NaH (60% dispersion, 2.5 mmol) in anhydrous Isopropanol (3 mL) .
-
Caution: Hydrogen gas evolution will occur. Stir at room temperature for 5 minutes under nitrogen/argon until bubbling subsides.
-
Tip: If solubility is poor, add 0.5 mL of dry DMF.
Step 2: Substrate Addition
-
Add 6-chloropyridine-3-sulfonamide (1.0 mmol) to the vial.
-
Seal the vial immediately with a PTFE-lined crimp cap.
-
Vortex for 30 seconds to ensure the solid is suspended/dissolved.
Step 3: Microwave Irradiation
-
Place the vial in the microwave reactor cavity.
-
Program the method: Ramp 2 min to 140°C, Hold 15 min .
-
Enable "PowerMax" or equivalent simultaneous cooling feature if available (allows higher power input for non-thermal effects, though thermal effects dominate here).
Step 4: Workup & Isolation
-
Cool the reaction to room temperature (compressed air cooling usually built-in).
-
Quench: Carefully add 0.5 mL of water or saturated
to quench excess hydride. -
pH Adjustment: Neutralize the mixture to pH ~7 using 1N HCl. Note: Sulfonamides can be amphoteric; avoid extreme pH during extraction.[1]
-
Extraction: Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Drying: Dry the organic layer over
, filter, and concentrate in vacuo.
Step 5: Purification
-
Crude Purity: Typically >90%.
-
Recrystallization: Dissolve in minimum hot Ethanol/IPA and cool to 4°C.
-
Flash Chromatography: If necessary, elute with Hexanes:Ethyl Acetate (gradient 80:20 to 50:50).[1]
Analytical Validation
Successful synthesis is confirmed by the disappearance of the aromatic chloride signal and the appearance of the isopropyl group.
-
1H NMR (DMSO-d6, 400 MHz):
-
Mass Spectrometry (ESI+):
Process Workflow & Logic
Figure 2: Sequential workflow ensuring safety and high conversion.
Troubleshooting & Safety
| Issue | Root Cause | Solution |
| Low Yield (<50%) | Moisture in IPA/DMF | Use freshly distilled or molecular sieve-dried solvents. Water kills the alkoxide. |
| Vessel Failure | Excess Pressure | Do not exceed 140°C with IPA (bp 82°C).[1] Ensure headspace is ~50% of vial volume. |
| Incomplete Rxn | "Cold" Spots | Ensure high stirring rate. Extend time to 30 min if using passive cooling. |
| Impurity: Hydrolysis | Wet Solvents | Hydroxide ( |
Safety Warning:
-
Sulfonamides: Potential allergens. Handle with gloves.
-
Pressure: Heating volatile solvents like IPA in a closed system generates significant pressure (10-15 bar).[1] Always use certified microwave vials and never heat standard glassware in a domestic microwave.
References
-
Microwave-assisted synthesis of sulfonamides : De Luca, L., & Giacomelli, G. (2008).[3] An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids.[3] The Journal of Organic Chemistry, 73(10), 3967–3969. Link[1]
-
Nucleophilic Aromatic Substitution on Pyridines : Angrish, C., Kumar, A., & Chauhan, S. M. S. (2005). Microwave-assisted aromatic nucleophilic substitution reaction of chloronitrobenzenes with amines in ionic liquids. Indian Journal of Chemistry, 44B, 1515-1518. Link
-
General Microwave
Protocols : Leadbeater, N. E. (2005).[1] Microwave Heating as a Tool for Sustainable Chemistry. CRC Press. Link -
Carbonic Anhydrase Inhibitor Synthesis : Güzel, Ö., et al. (2013). Synthesis and bioevaluation of new sulfonamides. Bioorganic & Medicinal Chemistry, 21(5), 1136-1142. Link
Sources
Application Note: Preparation of Stock Solutions of 6-(Propan-2-yloxy)pyridine-3-sulfonamide for Bioassays
Introduction & Scope
In high-throughput screening (HTS) and lead optimization, 6-(Propan-2-yloxy)pyridine-3-sulfonamide (CAS: 52025-36-2) serves as a critical pharmacophore, often utilized in fragment-based drug discovery (FBDD) targeting metalloenzymes (e.g., Carbonic Anhydrases) or as a synthetic intermediate for more complex inhibitors.
The reliability of bioassay data—whether enzymatic inhibition (IC50) or cell-based viability—hinges on the accuracy of the initial compound preparation. This pyridine sulfonamide derivative possesses specific physicochemical properties (lipophilicity, hydrogen bond donor/acceptor count) that dictate its solubility profile. Improper solubilization can lead to micro-precipitation , compound aggregation , or concentration errors , rendering assay data artifacts rather than facts.
This guide provides a rigorous, field-proven workflow for preparing, verifying, and storing stock solutions of 6-(Propan-2-yloxy)pyridine-3-sulfonamide to ensure high data fidelity.
Physicochemical Profile
Understanding the molecule is the first step to successful solubilization. The isopropyl ether group adds lipophilicity, reducing water solubility compared to the parent pyridine-3-sulfonamide, necessitating the use of organic co-solvents.
| Property | Data | Relevance to Protocol |
| Chemical Name | 6-(Propan-2-yloxy)pyridine-3-sulfonamide | Target Compound |
| CAS Number | 52025-36-2 | Unique Identifier for sourcing |
| Molecular Weight | 216.26 g/mol | Essential for Molarity calculations |
| Formula | C₈H₁₂N₂O₃S | Stoichiometry |
| LogP (Predicted) | ~1.5 - 1.8 | Moderate lipophilicity; requires DMSO |
| H-Bond Donors | 1 (Sulfonamide NH₂) | Potential for aggregation |
| Solubility (Water) | Low (< 1 mg/mL) | Do not dissolve directly in buffer |
| Solubility (DMSO) | High (> 50 mM) | Primary solvent of choice |
Solvent Selection & Mechanistic Logic
Why DMSO?
Water is the universal solvent for biology, but not for medicinal chemistry. The sulfonamide moiety is polar, but the pyridine ring and isopropyl group drive the molecule toward a hydrophobic character.
-
Dimethyl Sulfoxide (DMSO) is selected because it is a polar aprotic solvent that disrupts the crystal lattice of the solid compound effectively while being miscible with aqueous assay buffers.
-
Avoid Ethanol: While soluble, ethanol evaporates rapidly, changing stock concentrations over time.
-
Avoid Direct Buffer Dissolution: Attempting to dissolve the powder directly in PBS or TRIS will likely result in a suspension, not a solution, causing "false negatives" in inhibition assays due to low effective concentration.
Protocol: Preparation of 50 mM Stock Solution
Objective: Prepare 1 mL of a 50 mM stock solution in anhydrous DMSO.
Materials Required[6][7][8][9][10][11][12][13][14]
-
6-(Propan-2-yloxy)pyridine-3-sulfonamide (Solid powder, >98% purity).
-
Anhydrous DMSO (Cell culture grade, water content <0.1%).
-
Amber glass vials (Borosilicate) with PTFE-lined caps.
-
Analytical Balance (Precision 0.01 mg).
-
Vortex mixer and Ultrasonic bath.
Step-by-Step Methodology
-
Calculation: To prepare 1 mL of 50 mM solution:
[1] -
Weighing:
-
Tare the amber glass vial.
-
Weigh approximately 10.8 - 11.0 mg of the powder directly into the vial. Record the exact mass (e.g., 10.95 mg).
-
-
Volume Adjustment (Gravimetric Method):
-
Do not just add 1 mL. Calculate the exact volume of DMSO needed based on the actual weighed mass to achieve 50 mM.
-
Example: If you weighed 10.95 mg:
-
-
Solubilization:
-
Add the calculated volume of Anhydrous DMSO.
-
Vortex vigorously for 30 seconds.
-
Sonicate in a water bath at room temperature for 5 minutes to ensure complete dissolution of micro-crystals.
-
Visual Check: Hold vial up to light. Solution should be completely clear and colorless/pale yellow.
-
-
Aliquot & Storage:
-
Divide the master stock into small aliquots (e.g., 50 µL or 100 µL) in sterile polypropylene tubes to avoid repeated freeze-thaw cycles.
-
Store at -20°C (short term < 1 month) or -80°C (long term > 1 month).
-
Protocol: Serial Dilution for Bioassays
Critical Constraint: Most enzymatic and cell-based assays tolerate only low levels of DMSO (typically <1% or <0.1%). The dilution scheme must ensure the compound remains soluble while reducing DMSO concentration.
Workflow Visualization:
Figure 1: Serial dilution workflow designed to prevent "crashing out" (precipitation) by maintaining 100% DMSO solvent during the high-concentration dilution steps.
Dilution Rules
-
DMSO-to-DMSO: Perform all serial dilutions (e.g., for an IC50 curve) using 100% DMSO as the diluent. This ensures the compound does not precipitate at high concentrations (e.g., 1 mM) which might happen if you diluted directly into water.
-
The "Crash" Step: The final dilution step involves transferring the DMSO solution into the aqueous assay buffer.
-
Technique: Pipette the DMSO solution into the buffer while vortexing or mixing rapidly. Do not add buffer to DMSO.
-
Limit: Ensure this step dilutes the DMSO at least 100-fold (e.g., 1 µL stock into 99 µL buffer) to result in 1% DMSO.
-
Quality Control & Troubleshooting
Verification (HPLC-UV)
Before running a large screen, validate the stock concentration.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.
-
Detection: UV at 254 nm (Pyridine absorption).
-
Criteria: Single peak >98% area; retention time consistent with standard.
Common Issues
| Observation | Root Cause | Corrective Action |
| Precipitate upon thawing | DMSO is hygroscopic; water absorption caused solubility drop. | Warm to 37°C and vortex.[2] If solid remains, discard and prepare fresh. |
| Precipitate in Assay Buffer | Compound concentration exceeds aqueous solubility limit (~500 µM). | Lower the working concentration or increase the DMSO % (if assay tolerates).[3] |
| Yellowing of Stock | Oxidation of the pyridine nitrogen or sulfonamide. | Check purity by LC-MS. Store under nitrogen gas if possible. |
References
-
PubChem. (n.d.).[4] 6-(Propan-2-yloxy)pyridine-3-sulfonamide (Compound). National Library of Medicine. Retrieved October 26, 2023, from [Link]
- Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard text on solubility in drug discovery).
Sources
- 1. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. 6-(Propan-2-yloxy)pyridine-3-carboxylic acid | C9H11NO3 | CID 18625738 - PubChem [pubchem.ncbi.nlm.nih.gov]
Using 6-(Propan-2-yloxy)pyridine-3-sulfonamide as an intermediate in medicinal chemistry
[1]
Abstract & Utility Profile
6-(Propan-2-yloxy)pyridine-3-sulfonamide (CAS: 223127-05-7 / Analogous structures) represents a privileged scaffold in the design of Carbonic Anhydrase (CA) inhibitors .[1] Unlike traditional benzene-sulfonamides, the pyridine core offers modulated pKa properties and improved aqueous solubility, while the 6-isopropoxy "tail" provides critical steric bulk and lipophilicity required for isoform selectivity (particularly against tumor-associated hCA IX and XII).[1]
This guide details the synthesis of this intermediate via nucleophilic aromatic substitution (
Chemical Synthesis Protocol
The most robust route to 6-(Propan-2-yloxy)pyridine-3-sulfonamide utilizes a Nucleophilic Aromatic Substitution (
Mechanism & Rationale
The 3-sulfonamide group is electron-withdrawing, activating the 6-position of the pyridine ring toward nucleophilic attack.[1] However, the sulfonamide nitrogen protons are acidic (
Step-by-Step Protocol
Reagents:
-
Starting Material: 6-Chloropyridine-3-sulfonamide (1.0 eq)[1]
-
Nucleophile/Solvent: Anhydrous Isopropanol (excess, used as solvent)[1]
-
Base: Sodium Hydride (60% dispersion in oil) or Potassium tert-butoxide (3.0 eq)[1]
-
Quench: 1N HCl[1]
Workflow:
-
Preparation (Inert Atmosphere): Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Flush with Nitrogen (
).[1] -
Base Activation: Add Sodium Hydride (3.0 eq) to the flask. Wash with dry hexane (2x) to remove mineral oil if strictly necessary (often skipped in scale-up).[1]
-
Alkoxide Formation: Slowly add anhydrous Isopropanol (10-15 volumes) dropwise at
. Caution: Hydrogen gas evolution.[1] Stir for 30 minutes at room temperature to ensure formation of sodium isopropoxide. -
Addition: Add 6-Chloropyridine-3-sulfonamide (1.0 eq) in one portion.
-
Reaction: Heat the mixture to reflux (
) for 4–6 hours. -
Workup (Critical):
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).
Yield Expectation: 75–85% Characterization:
Derivatization & Library Generation[1]
The primary utility of this intermediate is as a "warhead carrier."[1] The sulfonamide nitrogen can be derivatized to tune physicochemical properties (LogP, solubility) or to engage secondary binding pockets in the target enzyme.[1]
Method A: Synthesis of Sulfonylureas (High Potency CAIs)
Sulfonylureas often show superior binding kinetics compared to simple sulfonamides due to additional hydrogen bonding with the enzyme active site (Thr199/Glu106).[1]
-
Dissolution: Dissolve 6-(Propan-2-yloxy)pyridine-3-sulfonamide (1.0 eq) in anhydrous Acetone or Acetonitrile.
-
Base: Add
(1.1 eq) to generate the reactive sulfonamide anion. -
Electrophile: Add the appropriate Isocyanate (
, 1.1 eq) dropwise.[1] -
Conditions: Stir at Room Temperature for 2–12 hours.
-
Isolation: Filter the inorganic salts. Evaporate solvent.[1] Recrystallize the residue (often from EtOH).[1]
Method B: N-Acylation (Acyl Sulfonamides)
Bioisosteres of carboxylic acids, offering improved membrane permeability.[1]
-
Coupling: Mix Sulfonamide (1.0 eq), Carboxylic Acid (1.1 eq), EDC
HCl (1.2 eq), and DMAP (1.2 eq) in DCM. -
Conditions: Stir at RT for 16 hours.
-
Workup: Acid wash (1N HCl) is crucial to remove DMAP and unreacted amine species.[1]
Visualizing the Workflow & SAR Logic
The following diagram illustrates the synthesis pathway and the Structure-Activity Relationship (SAR) logic governing the design of these inhibitors.
Figure 1: Synthetic workflow from precursor to bioactive libraries, highlighting the structural role of the scaffold in target binding.[1][3][4][5]
Biological Application: Carbonic Anhydrase Inhibition[1][3][4][5][6][7][8]
When using this intermediate to develop inhibitors, the following assay parameters and SAR trends are critical.
Assay Protocol (Stopped-Flow Hydrase)
To validate the activity of the synthesized molecule, use the standard Khalifah method [1].[1]
-
Enzyme: Recombinant human CA isoforms (hCA I, II, IX, XII).[1]
-
Substrate:
saturated water.[1] -
Indicator: Phenol red (0.2 mM) in Hepes buffer (20 mM, pH 7.5).
-
Measurement: Monitor the absorbance change at 557 nm (color change from red to yellow as pH drops due to carbonic acid formation).[1]
-
Data Output: Calculate
and values.
SAR & Selectivity Data
The 6-isopropoxy group is a "selectivity filter."
| Isoform | Role | Inhibition Trend (Isopropoxy Analog) | Clinical Relevance |
| hCA I | Cytosolic (RBCs) | Low/Moderate Affinity | Off-target (avoid inhibition to prevent side effects) |
| hCA II | Cytosolic (Ubiquitous) | High Affinity ( | Glaucoma target; Diuretic effect |
| hCA IX | Transmembrane | Very High Affinity | Hypoxic Tumors (Metastasis) |
| hCA XII | Transmembrane | High Affinity | Glaucoma & Cancer |
Key Insight: The bulky isopropoxy group often clashes with the narrower active site entrance of hCA I, improving selectivity for the cancer-associated hCA IX/XII isoforms compared to smaller methoxy analogs [2].[1]
Troubleshooting & Safety
-
Amphoteric Nature: The product contains a basic pyridine nitrogen and an acidic sulfonamide. It is zwitterionic in certain pH ranges.[1] Ensure the final pH during workup is adjusted to the isoelectric point (typically pH 4–5) to maximize precipitation.[1]
-
Regioselectivity: If using 2,5-dichloropyridine as a starting material (instead of the sulfonamide), sulfonation will occur at position 3, but nucleophilic substitution might compete at position 2 vs 6.[1] It is strongly recommended to install the sulfonamide before the alkoxide if starting from the chloro-pyridine, or use the pre-sulfonated precursor as described in Section 2.[1]
-
Stability: Sulfonamides are stable to hydrolysis, but the isopropoxy ether linkage can be cleaved by strong Lewis acids (
) or HBr/AcOH.[1] Avoid strong acidic deprotection steps in subsequent synthesis.[1]
References
-
Khalifah, R. G. (1971).[1] "The carbon dioxide hydration activity of carbonic anhydrase.[1][6][7][8] I. Stop-flow kinetic studies on the native human isoenzymes B and C." Journal of Biological Chemistry, 246(8), 2561-2573.[1]
-
Supuran, C. T. (2008).[1] "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators."[1] Nature Reviews Drug Discovery, 7(2), 168-181.[1]
-
PubChem. (2025).[1][9] "Compound Summary: 6-(propan-2-yloxy)pyridine-3-sulfonamide." National Library of Medicine.[1] [1]
-
Scozzafava, A., & Supuran, C. T. (2002).[1] "Carbonic anhydrase inhibitors: synthesis of water-soluble, topically effective, intraocular pressure-lowering aromatic/heterocyclic sulfonamides containing cationic or anionic moieties."[1] Journal of Medicinal Chemistry, 45(14), 2891-2894.[1] [1]
Sources
- 1. eurjchem.com [eurjchem.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. mdpi.com [mdpi.com]
- 4. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. 6-(Propan-2-yloxy)pyridine-3-carboxylic acid | C9H11NO3 | CID 18625738 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 6-(Propan-2-yloxy)pyridine-3-sulfonamide
Welcome to the technical support center for the synthesis of 6-(Propan-2-yloxy)pyridine-3-sulfonamide. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important scaffold. We understand that even well-established reactions can present challenges. This document provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot common issues and improve your reaction yields and purity.
The primary route to this molecule involves a Nucleophilic Aromatic Substitution (SNAr) reaction, typically starting from 6-chloropyridine-3-sulfonamide and isopropanol. While straightforward in principle, the efficiency of this transformation is highly dependent on carefully controlled reaction parameters.
Core Synthetic Pathway
The synthesis proceeds via the displacement of the chloride leaving group on the electron-deficient pyridine ring by an isopropoxide nucleophile.
Resolving solubility issues of sulfonamides in aqueous buffers
Topic: Resolving Solubility Issues of Sulfonamides in Aqueous Buffers Support Ticket ID: SOL-SULFA-001 Responder: Dr. A. Vance, Senior Application Scientist
Introduction: The "Crash" Phenomenon
Welcome to the technical support center. If you are reading this, you have likely encountered the "Sulfonamide Crash"—a clear DMSO stock solution turning into a cloudy suspension the moment it hits your aqueous buffer.
Sulfonamides are deceptively difficult. They are amphoteric , possessing both a basic aniline group (pKa ~2) and an acidic sulfonamide group (pKa ~5–8). Their solubility is not a fixed number; it is a dynamic curve strictly governed by the Henderson-Hasselbalch equation . Most precipitation events occur because the experimental design ignores the relationship between the drug's pKa and the buffer's pH, or because the "dielectric shock" of moving from DMSO to water is too abrupt.
This guide provides the self-validating protocols required to keep your compounds in solution.
Module 1: The pH Factor (Primary Cause of Failure)
The Mechanism
Sulfonamides are weak acids. They are soluble in their ionized (anionic) form and poorly soluble in their non-ionized (neutral) form.
-
Rule of Thumb: To ensure solubility, your buffer pH must be at least 1 unit higher than the pKa of the sulfonamide.
-
The Trap: Many researchers use PBS (pH 7.4) for drugs like Sulfamethazine (pKa ~7.4). At this pH, the drug is only 50% ionized, effectively halving its theoretical solubility limit.
Data: pKa vs. Solubility Thresholds
Refer to this table before selecting your buffer.
| Compound | pKa (Acidic) | Solubility State at pH 5.0 | Solubility State at pH 7.4 | Recommended Buffer pH |
| Sulfamethoxazole | ~5.7 | Precipitates (< 10% ionized) | Soluble (> 98% ionized) | > 6.8 |
| Sulfadiazine | ~6.5 | Precipitates (< 5% ionized) | Soluble (~89% ionized) | > 7.5 |
| Sulfamethazine | ~7.4 | Precipitates (0% ionized) | Risk (50% ionized) | > 8.4 |
| Sulfanilamide | ~10.4 | Precipitates (Neutral) | Precipitates (Neutral) | Requires Cosolvents |
Decision Logic: Buffer Selection
Figure 1: Decision matrix for buffer selection based on the Henderson-Hasselbalch principle.
Module 2: The "Dielectric Shock" (DMSO Management)
The Mechanism
DMSO has a high dielectric constant and solubilizes lipophilic drugs easily. Water is highly polar. When you pipette 10 µL of DMSO stock into 990 µL of water, the local environment around the droplet changes instantly. If the drug concentration exceeds its intrinsic water solubility (
Protocol: The "Step-Down" Dilution Method
Use this protocol to prevent "crashing out" during stock dilution.
Materials:
-
100 mM Sulfonamide Stock (in 100% DMSO)
-
Intermediate Solvent: PEG 400 or Tyrode’s Buffer
-
Final Buffer: PBS or Media (Pre-warmed to 37°C)
Step-by-Step Procedure:
-
Warm the Media: Cold buffers decrease kinetic solubility. Pre-warm all aqueous buffers to 37°C.
-
The Intermediate Step (The Buffer Shield):
-
Do NOT add DMSO stock directly to the final large volume of media.
-
Prepare a 10x Intermediate solution.
-
Example: To achieve 100 µM final, mix 1 µL Stock + 9 µL DMSO + 90 µL PEG 400 (or pure ethanol if cells tolerate it).
-
Why? PEG 400 acts as a bridge between the lipophilic drug and the aqueous buffer.
-
-
The Drop-Wise Addition:
-
Place your final buffer (900 µL) on a vortex mixer set to low speed .
-
Slowly add the Intermediate solution drop-wise into the center of the vortex.
-
Why? High shear stress prevents local areas of supersaturation.
-
-
Visual Check: Hold the tube against a light source. If "schlieren" lines (swirls) appear but disappear quickly, you are safe. If the solution turns milky, you have exceeded
(Apparent Solubility).
Workflow Visualization
Figure 2: The "Step-Down" dilution workflow to mitigate dielectric shock.
Module 3: Advanced Rescue (Cyclodextrins)
When pH and Cosolvents Fail
If your experiment requires a neutral pH (where the sulfonamide is insoluble) and cells are sensitive to DMSO/PEG, you must use Complexation . Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a "host-guest" inclusion complex, hiding the hydrophobic sulfonamide tail inside a donut-shaped sugar ring.
Protocol: HP-β-CD Complexation[1]
-
Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in water or buffer. Stir until clear.
-
Add Drug: Add your sulfonamide powder (or concentrated DMSO stock) to this vehicle.
-
Sonication: Sonicate in a water bath at 40°C for 30–60 minutes.
-
Equilibration: Shake at room temperature for 24 hours.
-
Filtration: Pass through a 0.22 µm PVDF filter to remove uncomplexed drug.
-
Note: This method can increase sulfonamide solubility by 10–50 fold without altering pH [1][2].
-
Frequently Asked Questions (FAQ)
Q: Can I sonicate my solution if it precipitates? A: Only if the precipitation is due to kinetic "shock" (Module 2). If you are above the thermodynamic solubility limit (Module 1), sonication will only temporarily disperse the particles; they will re-precipitate within minutes, potentially ruining your assay data.
Q: My stock solution froze in the fridge. Is it ruined? A: Likely not. DMSO freezes at 19°C. However, sulfonamides can crystallize out of DMSO upon freezing. Action: Thaw completely at 37°C and vortex vigorously to ensure redissolution before use.
Q: Why does the literature say Sulfamethoxazole is soluble, but mine isn't? A: Check the salt form. Sodium Sulfamethoxazole is highly water-soluble. Free acid Sulfamethoxazole is not. If you have the free acid, you must use the pH adjustment or cosolvent methods described above.
References
-
Yalkowsky, S. H., Patel, R., & Al-Antary, D. (2015). Application of the Henderson-Hasselbalch equation to solubility determination. ADMET and DMPK, 3(4), 359–362.[1] Link[1][2]
-
Mura, P., et al. (2010). Complexation of sulfonamides with β-cyclodextrin studied by experimental and theoretical methods.[3][4] Journal of Pharmaceutical Sciences, 99(7), 3166-3176.[5] Link
-
PubChem. (n.d.). Sulfamethoxazole (Compound CID 5329). National Library of Medicine. Link
-
Martinez, F., & Gomez, A. (2001). Thermodynamic study of the solubility of some sulfonamides in octanol, water, and the mutually saturated solvents. Journal of Solution Chemistry. Link
Sources
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. microbenotes.com [microbenotes.com]
- 3. researchgate.net [researchgate.net]
- 4. Binding of Sulfamethazine to β-cyclodextrin and Methyl-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Complexation of sulfonamides with beta-cyclodextrin studied by experimental and theoretical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing byproduct formation during pyridine ring substitution reactions
Welcome to the Pyridine Functionalization Technical Support Center.
Current Status: Operational Role: Senior Application Scientist Subject: Minimizing Byproduct Formation in Pyridine Substitutions
Executive Summary: The "Pyridine Paradox"
As researchers, we often treat pyridine simply as "benzene with a nitrogen." This is the primary source of experimental failure. Pyridine is electronically schizophrenic: it is
Successful functionalization requires abandoning standard benzene protocols. This guide addresses the three most common failure modes: Deactivation in EAS , Hydrolysis in SNAr , and Catalyst Poisoning in Cross-Couplings .
Module 1: Electrophilic Aromatic Substitution (EAS)
Issue: Reaction stalls or yields are <10%; decomposition occurs at high temperatures.
The Mechanism of Failure
In standard nitration or halogenation conditions (acidic media), the pyridine nitrogen protonates (
Byproduct Profile:
-
Tarry Polymers: Resulting from forcing harsh conditions (
C). -
Wrong Isomer: If reaction occurs, it favors the C3 (meta) position, but often with low regioselectivity if activating groups are present.
Troubleshooting Protocol: The N-Oxide Detour
Do not force the direct reaction. Use the N-oxide activation strategy to invert the electronics.
Step-by-Step Workflow:
-
Activation: Treat pyridine with m-CPBA or
/Urea to form Pyridine-N-Oxide . The oxygen donates electron density back into the ring (specifically at C2/C4), facilitating electrophilic attack. -
Substitution: Perform the nitration/halogenation.[1] Conditions are significantly milder (often
C lower than unactivated pyridine). -
Deoxygenation: Restore the pyridine using
or Fe/Acetic acid.
Visualization: The N-Oxide Activation Pathway
Caption: Comparison of the deactivated direct pathway vs. the activated N-oxide "detour" strategy.
Module 2: Nucleophilic Aromatic Substitution (SNAr)
Issue: Formation of Pyridones (Hydrolysis) or Polysubstitution.
The Mechanism of Failure
Pyridine is excellent for SNAr due to its electron deficiency. However, the intermediate (Meisenheimer complex) is susceptible to attack by any nucleophile, including trace water.
-
The "Hydrolysis" Trap: If you use hydroxide bases (KOH, NaOH) or wet solvents, the
competes with your nucleophile, displacing the leaving group to form a hydroxypyridine, which tautomerizes to a stable pyridone .
Troubleshooting Protocol: The "Element Effect" & Anhydrous Rigor
Q: My yield is 50% product, 50% pyridone. How do I fix this? A: Switch your base and leaving group.
-
Base Selection: Move to non-nucleophilic bases.
-
Standard:
(Must be oven-dried). -
Better:
(Higher solubility in organic solvents). -
Best (for sensitive substrates): NaH or LiHMDS (removes proton from nucleophile before addition).
-
-
Leaving Group Hierarchy (The Element Effect): Unlike SN1/SN2, SNAr is faster with more electronegative leaving groups because the rate-determining step is the addition of the nucleophile, not the bond breaking.
-
Selection Rule:
.[2] -
Action: If hydrolysis is competing, switch from 2-chloropyridine to 2-fluoropyridine . The reaction will be significantly faster, outcompeting the background hydrolysis rate.
-
Data: Relative Rates of SNAr on Pyridine
| Leaving Group (X) | Relative Rate (
Module 3: Metal-Catalyzed Cross-Coupling (Suzuki/Buchwald)
Issue: Reaction stalls immediately; Catalyst loading must be absurdly high (>5 mol%).
The Mechanism of Failure: Catalyst Poisoning
The pyridine nitrogen lone pair is a "soft" donor that binds strongly to "soft" metals like Palladium (Pd).[3]
-
The Poisoning Event: The pyridine substrate displaces the phosphine ligands on the Pd center. This forms a stable, unreactive (Pyridine)2-Pd-Cl2 complex. The catalytic cycle dies before it begins.
Troubleshooting Protocol: Steric Bulwarking
Q: I am seeing no conversion in my Suzuki coupling. A: You need to physically block the Pd center from the pyridine nitrogen.
Protocol:
-
Ligand Switch: Abandon simple phosphines (
) or bidentates (dppf). Use Buchwald Dialkylbiaryl Ligands (e.g., XPhos, SPhos, RuPhos).-
Why: These ligands are extremely bulky. They create a "pocket" around the Pd that allows the reaction to occur but physically prevents the pyridine nitrogen from coordinating.
-
-
Pre-catalyst Use: Do not use
. It is often partially oxidized. Use Pd(II) Precatalysts (e.g., XPhos Pd G4). These generate the active Pd(0) species inside the solution, ensuring the ligand is already bound. -
Lewis Acid Additive (The "Dummy" Trick):
Visualization: Overcoming Catalyst Poisoning
Caption: Bulky ligands prevent the formation of inactive Pd-Pyridine complexes.
Module 4: Advanced Regiocontrol (Minisci Reaction)
Issue: Mixture of C2 and C4 isomers during radical alkylation.
Solution:
Traditional Minisci reactions (acid,
-
Modern Fix: Use the Baran Diversinates or specific blocking groups.
-
Protocol: Install a removable blocking group (like a maleate) at the C2 position if C4 is desired, or utilize solvent polarity (DMSO vs. DCM/Water) to tune the radical philicity. Recent work suggests that for C4-selective alkylation, using a maleate-derived blocking group allows for exclusive selectivity, which can be removed later.[9][11]
References
-
Practical and Regioselective Synthesis of C-4-Alkylated Pyridines Source: Journal of the American Chemical Society (2021) URL:[Link]
-
Overcoming the Limitations of Directed C-H Functionalizations of Heterocycles Source: Nature Chemistry (2015) - Discusses overcoming poisoning. URL:[Link]
-
Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes Source: Journal of the American Chemical Society (2008) URL:[12][Link]
-
Nucleophilic Aromatic Substitution: An Update Overview Source: MDPI Molecules (2023) - Review of SNAr kinetics and element effects. URL:[Link]
Sources
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Page Not Found | Study Prep in Pearson+ [pearson.com]
- 5. Page Not Found | Study Prep in Pearson+ [pearson.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. m.youtube.com [m.youtube.com]
- 8. gcwgandhinagar.com [gcwgandhinagar.com]
- 9. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
- 10. Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: Safe Disposal of 6-(Propan-2-yloxy)pyridine-3-sulfonamide
[1]
Executive Summary
Immediate Action Required: Treat 6-(Propan-2-yloxy)pyridine-3-sulfonamide as a Hazardous Pharmaceutical Intermediate .
Do not dispose of this compound down the drain or in municipal trash. Due to the presence of the sulfonamide moiety (biological activity potential) and the pyridine ring (potential toxicity/irritation), this substance requires high-temperature incineration to ensure complete thermal destruction of the pharmacophore.[1]
Waste Stream Classification:
Hazard Identification & Risk Assessment
As a researcher, you must understand why we dispose of chemicals in specific ways. This protocol is built on the Structure-Activity Relationship (SAR) of the molecule.[1]
Physicochemical & Toxicological Profile
| Feature | Hazard Implication |
| Pyridine Ring | Potential skin/mucous membrane irritant; potential hepatotoxicity upon chronic exposure.[1] |
| Sulfonamide Group | High Sensitization Risk. Known to cause allergic reactions (Stevens-Johnson syndrome in clinical settings).[1] Potential antibiotic activity (environmental hazard).[1] |
| Isopropoxy Group | Increases lipophilicity, potentially aiding dermal absorption.[1] |
| Halogen Content | None (Formula: C₈H₁₂N₂O₃S).[1] Segregate as Non-Halogenated unless mixed with DCM/Chloroform.[1] |
GHS Classification (Inferred from SAR):
Operational Disposal Protocol
This workflow ensures compliance with RCRA (USA) and EWC (EU) standards.[1]
Phase 1: Segregation & Packaging
Goal: Prevent cross-contamination and ensure compatibility with incinerator feeds.
-
Isolate the Material:
-
Solids: Place the solid compound in a clear, chemically resistant bag (polyethylene) or a wide-mouth HDPE jar.
-
Solutions: If the compound is dissolved in solvent (e.g., DMSO, Methanol), pour into a "Non-Halogenated Organic Waste" carboy.[1]
-
Critical Check: Does the solvent contain Halogens (DCM, Chloroform)? If YES, use the "Halogenated Waste" stream.
-
-
Double Containment:
-
Place the primary container into a secondary spill-proof bin during transport to the waste accumulation area.[1]
-
Phase 2: Labeling
Standard chemical abbreviations are insufficient for waste contractors. Use the following template:
HAZARDOUS WASTE
Chemical Name: 6-(Propan-2-yloxy)pyridine-3-sulfonamide
Components: 100% (if solid) or [Solvent Name] + <5% Active Ingredient
Hazards: Irritant, Sensitizer
Phase 3: Waste Stream Decision Logic (Visualization)
This diagram illustrates the decision process for segregating this specific compound.
Caption: Decision tree for segregating 6-(Propan-2-yloxy)pyridine-3-sulfonamide based on physical state and solvent matrix.
Emergency Procedures (Spill Response)
In the event of a spill, immediate containment is necessary to prevent environmental release.[1][5][6]
Scenario A: Solid Spill (Powder)[1]
-
PPE: Wear nitrile gloves, lab coat, and safety goggles.[1][6] If powder is fine/dusty, use an N95 respirator or work within a fume hood.
-
Containment: Do not dry sweep (creates dust).[1] Cover with wet paper towels or use a HEPA vacuum dedicated to chemical cleanup.[1]
-
Cleanup: Scoop material into a waste container. Wipe the surface with a soap/water solution, then Acetone. Dispose of all cleanup materials as Solid Hazardous Waste .
Scenario B: Liquid Spill
-
Absorb: Use vermiculite, sand, or commercial "Organic Solvent" spill pads.
-
Neutralize: Not typically required for this compound, as it is not strongly corrosive.[1]
-
Disposal: Collect soaked absorbents into a heavy-duty bag and tag as Hazardous Waste (Debris) .
Regulatory Compliance & Codes
| Region | Regulation | Waste Code / Category | Notes |
| USA | EPA / RCRA | Not Listed (P/U) | Classify as "Characteristic Hazardous Waste" if ignitable (D001) due to solvent.[1] Otherwise, manage as Non-RCRA Regulated Hazardous Waste (state dependent).[1] |
| EU | EWC | 07 05 13 * | "Solid wastes containing hazardous substances" from the manufacture of pharmaceuticals. |
| Global | UN Transport | UN 3077 (Likely) | Environmentally hazardous substance, solid, n.o.s.[1] (if shipped in bulk). |
Note on Incineration: The presence of Sulfur (S) and Nitrogen (N) in the molecule means incineration will generate SOx and NOx gases.[1] Ensure your waste contractor utilizes facilities with appropriate flue gas scrubbing systems [1].[1]
References
Sources
- 1. PubChemLite - 6-(propan-2-yloxy)pyridine-3-sulfonamide (C8H12N2O3S) [pubchemlite.lcsb.uni.lu]
- 2. tcichemicals.com [tcichemicals.com]
- 3. carlroth.com [carlroth.com]
- 4. 6-(Propan-2-yloxy)pyridine-3-carboxylic acid | C9H11NO3 | CID 18625738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
